

HPLC-MS/MS method for detecting 2,5dimethoxy-amphetamines

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Compound of Interest

2-Propanone, 1-(2,5dimethoxyphenyl)
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An HPLC-MS/MS method provides a robust and sensitive approach for the simultaneous identification and quantification of 2,5-dimethoxy-amphetamines in biological matrices. This application note details a comprehensive protocol for the analysis of this class of designer drugs, which includes substances such as 2,5-dimethoxy-amphetamine (2,5-DMA) and its potent derivatives like 2,5-dimethoxy-4-methylamphetamine (DOM), 2,5-dimethoxy-4-bromoamphetamine (DOB), and 2,5-dimethoxy-4-iodoamphetamine (DOI).[1] The method is crucial for forensic toxicology and clinical settings where the detection of novel psychoactive substances is required.

The protocol employs a solid-phase extraction (SPE) for sample clean-up and preconcentration, followed by separation using High-Performance Liquid Chromatography (HPLC) and detection by tandem Mass Spectrometry (MS/MS).[2][3] This combination offers high selectivity and sensitivity, allowing for the detection of analytes at sub-ng/mL concentrations.[2]

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 2,5-dimethoxy-amphetamines from urine samples. A similar approach can be adapted for other biological matrices like blood or plasma.

Materials:

Mixed-mode Solid-Phase Extraction (SPE) columns



- · Urine sample
- Internal Standard (IS) solution (e.g., mescaline-d9)
- 2% Formic Acid
- Methanol
- Elution Solvent: Dichloromethane/Isopropanol/Ammonia (80:20:2 v/v/v)[4] or Ethyl acetate/Methanol/Ammonium hydroxide (50:50:20 v/v/v)[5]
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 1 mL of the urine sample into a glass tube.
- Add the internal standard and 1 mL of 2% formic acid.
- Vortex the sample to ensure thorough mixing.
- Condition the SPE Column: Add 1 mL of methanol to the SPE column and allow it to soak, then drip through.
- Equilibrate the SPE Column: Add 1 mL of 2% formic acid to the column and let it pass through.
- Load Sample: Load the prepared urine sample onto the SPE column.
- Wash Step 1: Wash the column with 1 mL of deionized water.
- Wash Step 2: Wash the column with 1 mL of methanol to remove interfering substances.
- Dry Column: Dry the column under a vacuum for 5-10 minutes.



- Elute Analytes: Elute the analytes with 1.5 mL of the elution solvent.[4]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. To prevent the loss of volatile amphetamines, add 100 μL of a hydrochloric acid/2-propanol mixture before the sample is completely dry.[4][6]
- Reconstitution: Reconstitute the dry residue in 100 μ L of the initial mobile phase (e.g., 15% methanol, 85% water, 0.1% formic acid).[5]
- Analysis: The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized for specific instruments and target analytes.



Parameter	Recommended Conditions	
HPLC System	Agilent 1200 Infinity LC or equivalent	
Column	Agilent Poroshell 120 EC-C18 (or equivalent reversed-phase column)	
Mobile Phase A	0.1% Formic acid in water[6] or 1 mM Ammonium Formate[4]	
Mobile Phase B	Methanol with 0.1% formic acid[4]	
Gradient Elution	A time-programmed gradient starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute the analytes.	
Flow Rate	0.2 - 0.5 mL/min	
Injection Volume	5 - 20 μL	
Column Temperature	30 - 40 °C	
Mass Spectrometer	Agilent 6460 Triple Quadrupole LC/MS or equivalent	
Ionization Source	Electrospray Ionization (ESI), Positive Mode	
Ion Spray Voltage	~5000 V	
Source Temperature	~400 °C[4]	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	

Data Presentation Method Performance

The performance of the method is evaluated based on linearity, limit of quantitation (LOQ), accuracy, and precision. The following table summarizes typical performance data for the analysis of various 2,5-dimethoxy-amphetamine derivatives in urine.



Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r²)	LOQ (ng/mL)
2,5-DMA	10 - 1000	> 0.99	4.0[7]
DOM	10 - 1000	> 0.99	12.9[7]
DOET	10 - 1000	> 0.99	9.0[7]
DOB	10 - 1000	> 0.99	15.3[7]
DOI	10 - 1000	> 0.99	6.5[7]
DOC	10 - 1000	> 0.99	4.4[7]

Calibration curves for these compounds typically show linearity in the range of 10 to 1000 ng/mL with correlation coefficients exceeding 0.996.[2][3]

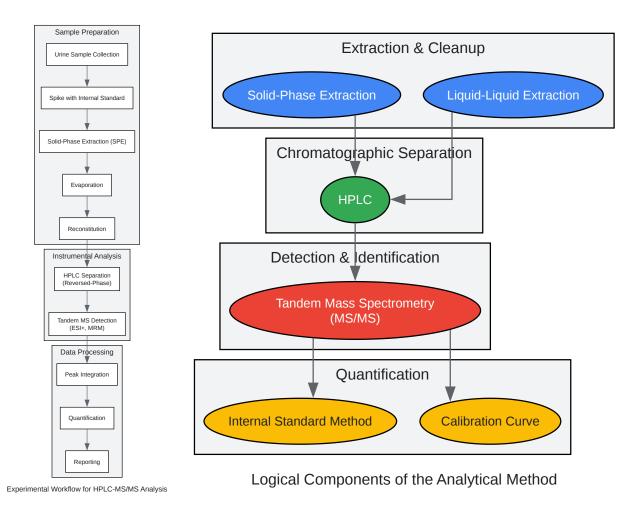
MS/MS Transitions

The identification and quantification of the target analytes are performed in MRM mode. This involves monitoring the transition of a specific precursor ion to a product ion for each compound.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
2,5-DMA	196.1	152.1	137.1
DOM	210.1	166.1	151.1
DOET	224.2	180.1	165.1
DOB	274.0	230.0	215.0
DOI	322.0	278.0	263.0
DOC	230.1	186.1	171.1

Visualizations





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